synthesis and characterization of N-(4-nitrophenyl)thiophene-2-sulfonamide
synthesis and characterization of N-(4-nitrophenyl)thiophene-2-sulfonamide
An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-nitrophenyl)thiophene-2-sulfonamide
Introduction
In the landscape of medicinal chemistry and drug development, sulfonamides represent a cornerstone functional group, integral to a wide array of therapeutic agents.[1] Their prevalence stems from their unique chemical properties and their ability to act as bioisosteres for other functional groups, leading to applications ranging from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and anti-inflammatory agents.[1][2] When combined with a thiophene scaffold—a heterocyclic motif known for its diverse biological activities—the resulting thiophenesulfonamides emerge as a compound class with significant research interest.[3][4]
This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific member of this class: N-(4-nitrophenyl)thiophene-2-sulfonamide . The presence of the nitro group, a potent electron-withdrawing moiety, further modulates the electronic and biological properties of the molecule, making it a valuable subject for research in areas such as antibacterial discovery and enzyme inhibition.[5][6][7]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and causality behind experimental choices, ensuring a reproducible and self-validating protocol. We will detail the synthetic pathway, outline a multi-technique approach for structural elucidation and purity confirmation, and provide the foundational data necessary for its application in further research.
Section 1: Synthesis Methodology
The synthesis of N-(4-nitrophenyl)thiophene-2-sulfonamide is achieved through a classical nucleophilic substitution reaction. This approach is reliable, high-yielding, and employs readily available starting materials.
Principle of Synthesis
The core of the synthesis is the reaction between thiophene-2-sulfonyl chloride and 4-nitroaniline. The primary amine of 4-nitroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms a sulfonamide bond and releases hydrochloric acid (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation of the starting amine, a non-nucleophilic organic base, such as pyridine or triethylamine, is used as an acid scavenger.[8] Pyridine can conveniently serve as both the base and the reaction solvent.
The overall reaction is as follows:
Thiophene-2-sulfonyl chloride + 4-nitroaniline --(Base)--> N-(4-nitrophenyl)thiophene-2-sulfonamide + Base-HCl salt
Synthesis Workflow Diagram
Caption: Synthesis workflow from reagents to pure product.
Detailed Experimental Protocol
Materials and Reagents:
-
Thiophene-2-sulfonyl chloride (1.0 eq)
-
4-Nitroaniline (1.0 eq)
-
Anhydrous Pyridine (as solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel, filter paper
Procedure:
-
Reagent Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0°C.
-
Addition of Sulfonyl Chloride: To the cooled, stirring solution, add thiophene-2-sulfonyl chloride (1.0 eq) portion-wise over 15-20 minutes. The slow addition is crucial to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: Once the reaction is complete, pour the mixture slowly into a beaker containing a stirred solution of ice-cold 2M HCl. This step neutralizes the pyridine and precipitates the solid product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any remaining pyridine hydrochloride salt.
-
Drying: Dry the crude product under vacuum at 40-50°C to a constant weight.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Rationale for Experimental Choices
-
Solvent/Base: Pyridine is an excellent choice as it functions as both a basic catalyst to scavenge HCl and as a solvent to dissolve the reactants.[8] Its use simplifies the reaction setup.
-
Temperature Control: Starting the reaction at 0°C helps to manage the initial exothermicity upon addition of the highly reactive sulfonyl chloride, preventing potential side reactions and degradation of materials.
-
Work-up: Quenching the reaction in acidic water is a standard and effective method to neutralize the basic solvent and force the precipitation of the water-insoluble organic product, facilitating its isolation.
-
Purification: Recrystallization is a robust and cost-effective method for purifying solid organic compounds. Ethanol is often a suitable solvent for sulfonamides, offering good solubility at high temperatures and poor solubility at low temperatures, which is ideal for efficient crystal recovery.
Section 2: Comprehensive Characterization
Unambiguous structural confirmation and purity assessment are critical. A multi-technique analytical approach is employed, where each method provides complementary information.[2]
Characterization Workflow Diagram
Caption: Orthogonal approach for structural validation.
Spectroscopic and Analytical Data
The following table summarizes the key analytical data expected for N-(4-nitrophenyl)thiophene-2-sulfonamide.
| Technique | Parameter | Expected Observation |
| Formula | Molecular Formula | C₁₀H₈N₂O₄S₂ |
| Mass Spec. | Monoisotopic Mass | 283.99 g/mol [9] |
| Molecular Ion [M-H]⁻ | m/z ≈ 282.98[9] | |
| ¹H NMR | δ (ppm), DMSO-d₆ | ~10-11 (s, 1H, -SO₂NH-), ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.8-8.0 (m, 2H, Thiophene-H), ~7.5 (d, 2H, Ar-H meta to NO₂), ~7.2 (m, 1H, Thiophene-H)[2][10] |
| FT-IR | ν (cm⁻¹) | ~3300-3200 (N-H stretch), ~1530-1500 & ~1350-1330 (N-O asymmetric & symmetric stretch), ~1350-1320 (S=O asymmetric stretch), ~1180-1150 (S=O symmetric stretch), ~930-900 (S-N stretch)[2][11] |
| UV-Vis | λ_max (nm) | Absorption bands related to π-π* transitions of the aromatic rings and n-π* transitions.[11] |
Detailed Interpretation of Spectroscopic Data
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[2]
-
¹H NMR Interpretation: The spectrum is expected to show distinct signals for the aromatic protons on both the thiophene and nitrophenyl rings. The protons on the nitrophenyl ring ortho to the strongly electron-withdrawing nitro group will be shifted significantly downfield (~8.2 ppm). The sulfonamide proton (-NH-) typically appears as a broad singlet at a very downfield chemical shift (~10-11 ppm), and its integration should correspond to one proton.[10][11]
-
¹³C NMR Interpretation: The spectrum should reveal 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule, confirming the overall structure. The carbons attached to the nitro and sulfonyl groups will be the most downfield.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Protocol: Prepare a sample by mixing a small amount of the product with potassium bromide (KBr) and pressing it into a thin pellet.
-
Interpretation: The FT-IR spectrum provides a molecular fingerprint and confirms the presence of key functional groups.[2] Crucial absorption bands to identify are:
-
A sharp peak around 3250 cm⁻¹ corresponding to the N-H stretch of the sulfonamide.[2]
-
Two very strong bands characteristic of the nitro group (NO₂) at approximately 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch).
-
Two strong bands for the sulfonyl group (SO₂), corresponding to the asymmetric (~1340 cm⁻¹) and symmetric (~1160 cm⁻¹) stretching vibrations.[2][11]
-
A weaker band around 910 cm⁻¹ for the S-N stretch.[2]
-
3. Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by a technique like Electrospray Ionization (ESI).[2]
-
Interpretation: Mass spectrometry is the definitive technique for confirming the molecular weight. For N-(4-nitrophenyl)thiophene-2-sulfonamide (C₁₀H₈N₂O₄S₂), the calculated monoisotopic mass is 283.99 g/mol .[9] In negative ion mode (ESI-), a prominent peak should be observed at m/z ≈ 282.98, corresponding to the deprotonated molecule [M-H]⁻.[9] This provides unequivocal evidence for the successful synthesis of the target compound.
Conclusion
This guide has detailed a reliable and well-grounded protocol for the synthesis of N-(4-nitrophenyl)thiophene-2-sulfonamide via nucleophilic substitution. The causality behind key experimental steps, from temperature control to the choice of purification method, has been explained to ensure both reproducibility and a deeper understanding of the process.
Furthermore, a comprehensive characterization workflow employing a suite of orthogonal analytical techniques—NMR, FT-IR, and Mass Spectrometry—has been established. The expected data from these analyses provide a robust framework for researchers to unambiguously confirm the identity, structure, and purity of the synthesized compound. By following this guide, scientists and drug development professionals can confidently prepare and validate N-(4-nitrophenyl)thiophene-2-sulfonamide, enabling its use as a well-characterized building block for further investigation into its potential biological and chemical applications.
References
- A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPQsg2qj6dj44EfYgaA7HCEP5WFLlB8hi5-ICnVXEgQVNTBbrJqCphqlA_UIsPqXMZANxYkzpMTD-ka4IGhrB66D1jxUmdc_oDxNMPuD2w7oAC0C-N0jD45a0XUfRwZMJAzHAyqdR4_qlciQPRRPV2yJQcBWw0mz0Yb7Vz1RaaU8N6Cat3zw3FZnWBmNCFgFrHNbsLSl2Fbyl8Fnxkq9otXOFk7CCj_JZlQB6LOITdTA==
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. CRIS. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI6pcygWni_feqzWQ81gQI1qSD9W5SMKJbmcgal6LPL_s_VNw3ioiQedgrDSRLhy3nZNFMqRhPaxq07Tnxzxa47F-YLEnm0dc_iC36RVPjKGXbjGwEjG_rg_i-U7_RsQzNT1r58XqZ-IySk-uqIdCR09WEWFsdEvkxuhCve7U7xzI_juoLDi0AQ4-AJvw5TZriYhPzVznbcEZMnmLPdjt4VcIOfONj3LTuQorhDw2iGtvZnX1gHmA2grhLTg==
- Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF54oswAFnmeKpOEBdh8AHrjwXbMb3vzwkrar1wCMcKM4eIoZFAoLGFjpnPGMq_TIAOtdDzb26PrMr0bE534r5SfTyRJHk0wbYVKxisWuMuOrKXC8CDJc9DeLmr
- Supporting information: - The Royal Society of Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1OxLU1icHMQA8EI7P8b76TH6Qd866gXchwpeSVwaIBUBlxSaE8ZVkCjc1of2-zF4e-NgwvtibrnczUlSx2ddLrV5cJU_bdhMXSdkQkfCtxEC3SSKQmaH6VlXstvYsLHBdJqScRWOa5qdXqzISoQQRUR124Y8DQ08=
- Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHupCJ1-Tm1WKaDWGUHklY2_jLs7Yf-df_iCQNTjuqFi2YYccvCO39xiHMKn9XKqEIS30Q9_PCTQYRKp_NFOh4BZ7-y9ZP_O4l8lpGMpbYnPCpoSe2dQsM2-UjejlkWQG_enY6btNJmold2Nh7JKfDnToyDnfJhYTBXDI7fz9r_-9U07qShvo=
- de la Fuente, M. A., & Acena, M. L. (1993). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry, 71(10), 1648-1653. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v93-207
- Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7434. Available at: https://www.mdpi.com/1420-3049/27/21/7434
- Richards, A. M., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports, 11(1), 8123. Available at: https://www.
- N-(4-nitrophenyl)thiophene-2-sulfonamide (C10H8N2O4S2). PubChemLite. Available at: https://pubchemlite.deepchem.io/compound/2870384
- Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-122. Available at: https://www.tandfonline.com/doi/abs/10.1080/03086648108078278
- Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. University of Johannesburg. Available at: https://ujcontent.uj.ac.za/vital/access/services/Download/uj:36573/SOURCE1
- Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Available at: http://www.
- Studies on the biological activity of some nitrothiophenes. ResearchGate. Available at: https://www.researchgate.net/publication/237072990_Studies_on_the_biological_activity_of_some_nitrothiophenes
- Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. ResearchGate. Available at: https://www.researchgate.net/publication/364956041_Structure_and_Computational_Studies_of_New_Sulfonamide_Compound_4-nitrophenylsulfonyltryptophan
- Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7434. Available at: https://www.mdpi.com/1420-3049/27/21/7434
- Benzenesulfonamide, N-(4-nitrophenyl)-. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1829818&Type=IR-SPEC&Index=1
- Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. ACS Green Chemistry. Available at: https://www.eventscribe.net/2021/GCande/fsPopup.asp?Mode=posterInfo&PosterID=380121
- Luong, N. X., et al. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil Journal of Biomedical Sciences, 5(1), 1-9. Available at: https://www.sarcouncil.com/sjbms-5-1/10.5281/zenodo.10543633.pdf
- Alam, M. A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 141-149. Available at: https://www.ijpsonline.com/articles/biological-activities-of-sulfonamides.pdf
- Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 59(2), 125-131. Available at: http://globalresearchonline.net/journalcontents/v59-2/21.pdf
- Ochal, Z., et al. (2014). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Chemistry of Heterocyclic Compounds, 50(1), 5-10. Available at: https://www.researchgate.net/publication/276189912_Synthesis_and_transformation_of_4-dichloromethylsulfonyl-2-nitrophenylsulfenyl_chloride_into_new_compounds_with_potential_pesticidal_activity
- A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Benchchem. Available at: https://www.benchchem.com/b-2-methyl-4-nitroaniline-synthesis
- 2-(4-Nitrophenyl)thiophene. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/609512
- 2-Thiophenesulfonamide. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/72881
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(46), 20455-20460. Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.202008436
- Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI.
- 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/3696-22-8_13cnmr.htm
- Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Yakugaku Zasshi, 80, 1153-7. Available at: https://pubmed.ncbi.nlm.nih.gov/13840748/
- Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-of-thiophenes-having-the-biologically-active-sulfonamide-59-61-and_fig20_265153205
- Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 136-140. Available at: https://pubmed.ncbi.nlm.nih.gov/26911681/
- 5-methyl-4-nitrothiophene-2-sulfonyl chloride (C5H4ClNO4S2). PubChemLite. Available at: https://pubchemlite.deepchem.io/compound/12239634
- 2-(4-Nitrophenyl)thiophene. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-Nitrophenyl)thiophene
- 2-Thiophenesulfonamide. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Thiophenesulfonamide
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds - ACS Green Chemistry [gcande.digitellinc.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ripublication.com [ripublication.com]
- 9. PubChemLite - N-(4-nitrophenyl)thiophene-2-sulfonamide (C10H8N2O4S2) [pubchemlite.lcsb.uni.lu]
- 10. rsc.org [rsc.org]
- 11. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
